2-(Chloromethyl)-5-fluorothiophene 2-(Chloromethyl)-5-fluorothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572117
InChI: InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
SMILES: C1=C(SC(=C1)F)CCl
Molecular Formula: C5H4ClFS
Molecular Weight: 150.60 g/mol

2-(Chloromethyl)-5-fluorothiophene

CAS No.:

Cat. No.: VC13572117

Molecular Formula: C5H4ClFS

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5-fluorothiophene -

Specification

Molecular Formula C5H4ClFS
Molecular Weight 150.60 g/mol
IUPAC Name 2-(chloromethyl)-5-fluorothiophene
Standard InChI InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Standard InChI Key HFYFPZNAAYKGQC-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)F)CCl
Canonical SMILES C1=C(SC(=C1)F)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Chloromethyl)-5-fluorothiophene belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. The substitution pattern—chloromethyl (-CH2_2Cl) at position 2 and fluorine (-F) at position 5—confers distinct electronic and steric properties. The SMILES notation FC1=CC=C(CCl)S1\text{FC1=CC=C(CCl)S1} explicitly defines its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC5H4ClFS\text{C}_5\text{H}_4\text{ClFS}
Molecular Weight150.60 g/mol
SMILESFC1=CC=C(CCl)S1
Topological Polar Surface Area (TPSA)0 Ų
Rotatable Bonds1

The absence of hydrogen bond donors (HBD = 0) and minimal polar surface area (TPSA = 0 Ų) highlight its hydrophobic nature, which influences solubility and reactivity .

Synthesis and Manufacturing

Table 2: Comparative Reaction Conditions for Thiophene Derivatives

CompoundReagentsTemperatureYieldSource
5-Chlorothiophene-2-carboxylic acidCl2_2, NaOH, Na2_2SO3_35–30°C85%
2-(Chloromethyl)-5-fluorothiophene*ClCH2_2MgBr, BF3_3·OEt2_2−78°C72%

*Hypothetical pathway inferred from related reactions.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 122–127°C at 16 Torr and a density of 1.50 g/cm³ . It is slightly soluble in water but dissolves readily in chloroform and methanol, making it suitable for reactions in polar aprotic solvents .

Table 3: Physical Properties

PropertyValueSource
Boiling Point122–127°C (16 Torr)
Density1.50 g/cm³
Refractive Index1.6040–1.6080
Solubility in WaterSlight

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group (-CH2_2Cl) serves as a prime site for nucleophilic attacks, enabling the synthesis of thioethers or amines. For instance, reaction with sodium ethoxide yields 2-(ethoxymethyl)-5-fluorothiophene, a potential intermediate in herbicide development .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids can introduce aromatic moieties at the chloromethyl position, expanding its utility in drug discovery .

Applications in Agrochemicals and Pharmaceuticals

Table 4: Herbicidal Performance of Thiophene Derivatives

CompoundTarget WeedEfficacy (%)Source
5-Chlorothiophene-2-carbonyl chlorideChelidonium majus90
Br-Br-Thiophene carboxamideAmaranthus retroflexus100

Pharmaceutical Intermediates

The compound’s fluorinated and chlorinated positions make it a candidate for anticoagulant agents. For example, Rivaroxaban impurities incorporate similar thiophene backbones .

ParameterRequirementSource
StorageSealed, 2–8°C under N2_2
UN Number3265 (Corrosive liquid)
Packing GroupII

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